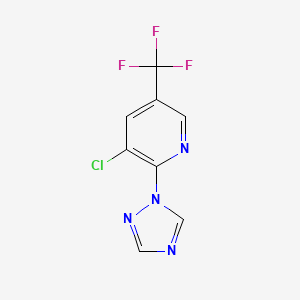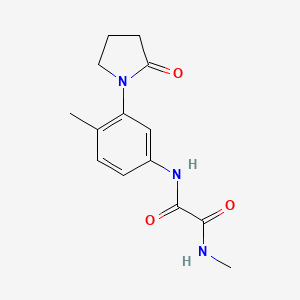
N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide” is a complex organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not available in the sources I found.Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups. The pyrrolidine ring, for instance, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Anticancer Properties
N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on different cancer cell lines, including breast cancer, liver cancer, and lung cancer. Preliminary studies suggest that this compound exhibits promising cytotoxic activity against cancer cells, making it a candidate for further investigation in cancer therapy .
Antioxidant Activity
The compound has shown antioxidant properties, which are crucial for protecting cells from oxidative stress and preventing cellular damage. Antioxidants play a significant role in maintaining overall health and preventing diseases related to oxidative damage. Researchers are studying the mechanisms by which this compound scavenges free radicals and protects cellular components .
Anti-Inflammatory Effects
Inflammation is associated with various diseases, including autoimmune disorders and chronic conditions. N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has demonstrated anti-inflammatory effects in preclinical studies. It may modulate inflammatory pathways and reduce inflammation, making it a potential therapeutic agent for inflammatory diseases .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against bacteria, fungi, and viruses. Researchers have observed inhibitory effects on bacterial growth and fungal proliferation. Investigations are ongoing to determine its specific targets and mechanisms of action against microbial pathogens .
Molecular Docking Studies
Computational modeling and molecular docking studies have explored the interactions between N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide and various biological targets. These studies provide insights into its binding affinity, potential protein targets, and structural features that contribute to its biological activity .
Drug Design and Optimization
Researchers are using this compound as a starting point for drug design and optimization. By modifying its chemical structure, they aim to enhance its pharmacological properties, bioavailability, and specificity. Rational drug design strategies are being employed to create derivatives with improved efficacy and reduced side effects .
Mécanisme D'action
Target of Action
The primary target of N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is the sigma-1 receptor . This receptor is a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . It plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .
Mode of Action
N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide acts as an allosteric modulator of the sigma-1 receptor . When used in combination with endogenous or exogenous agonists, it demonstrates potent anti-seizure, antidepressant, or cognition-enhancing effects .
Biochemical Pathways
The compound’s interaction with the sigma-1 receptor affects the inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx pathway . This pathway is crucial for the transfer of Ca2+ ions from the ER to the mitochondria, which is essential for various cellular functions.
Pharmacokinetics
The introduction of fluorine atoms in similar compounds has been shown to positively modulate lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .
Result of Action
The modulation of the sigma-1 receptor by N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can lead to anti-seizure, antidepressant, or cognition-enhancing effects . These effects are likely due to the compound’s influence on Ca2+ ion influx and its downstream effects on neuronal function.
Propriétés
IUPAC Name |
N-methyl-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9-5-6-10(16-14(20)13(19)15-2)8-11(9)17-7-3-4-12(17)18/h5-6,8H,3-4,7H2,1-2H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTLASZSSFEKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


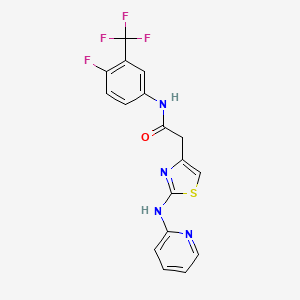
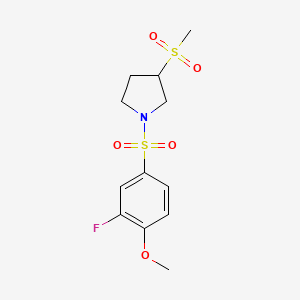
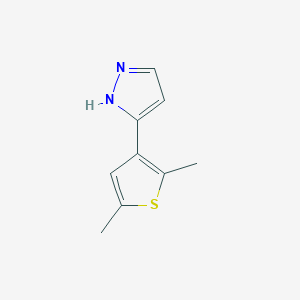

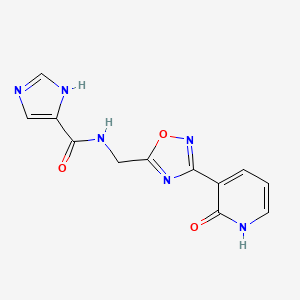
![methyl [4-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2912837.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2912839.png)
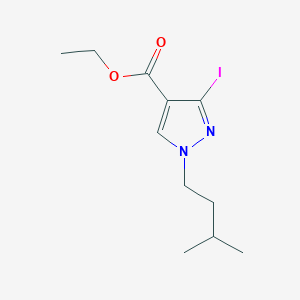
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2912844.png)
![3,5-Dimethyl-4-(((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)isoxazole](/img/structure/B2912845.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]but-2-enamide](/img/structure/B2912846.png)
![2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B2912847.png)
